

An In-Depth Technical Guide to 2-(2-methoxyethylamino)pyrimidine

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)pyrimidin-2-amine

CAS No.: 918801-83-9

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Abstract

This technical guide provides a comprehensive overview of 2-(2-methoxyethylamino)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active molecules.^{[1][2]} This document details the chemical identity, synthesis, physicochemical properties, and potential therapeutic applications of the title compound. The content herein is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this specific 2-aminopyrimidine derivative.

Chemical Identity and Structure

While 2-(2-methoxyethylamino)pyrimidine is not extensively cataloged in major chemical databases, its structure can be confidently inferred from its IUPAC name. The core consists of

a pyrimidine ring substituted at the 2-position with an amino group, which is further functionalized with a 2-methoxyethyl chain.

Molecular Identifiers

The canonical SMILES, InChI, and InChIKey have been computationally generated based on the compound's structure. These identifiers are crucial for unambiguous database searching and in silico modeling.

Identifier	Value
IUPAC Name	N-(2-methoxyethyl)pyrimidin-2-amine
Canonical SMILES	<chem>COCCNc1ncccn1</chem>
InChI	InChI=1S/C7H11N3O/c1-11-5-4-10-7-8-2-3-9-6-7/h2-3,6H,4-5H2,1H3,(H,8,9,10)
InChIKey	YFGHKDGVMAWJST-UHFFFAOYSA-N
Molecular Formula	C7H11N3O
Molecular Weight	153.18 g/mol

Structural Representation

The 2D structure of 2-(2-methoxyethylamino)pyrimidine highlights the key functional groups: the π -deficient pyrimidine ring and the flexible, hydrogen-bond-accepting 2-methoxyethyl side chain.

Caption: 2D structure of 2-(2-methoxyethylamino)pyrimidine.

Synthesis and Characterization

The synthesis of 2-substituted aminopyrimidines is a well-established field in organic chemistry. The most direct and industrially scalable approach for synthesizing the title compound is through nucleophilic aromatic substitution (S_NAr).

Rationale for Synthetic Strategy

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This π -deficiency makes the carbon atoms, particularly at the 2-, 4-, and 6-positions, susceptible to attack by nucleophiles. A halogen, such as chlorine, at the 2-position serves as an excellent leaving group, facilitating the S_NAr reaction. 2-Chloropyrimidine is a readily available and highly reactive starting material for this purpose.[4][5] The reaction with a primary amine, 2-methoxyethylamine, proceeds efficiently, often without the need for transition-metal catalysts that can be costly and introduce contaminants.[6]

Proposed Synthetic Workflow

The synthesis can be performed as a one-step reaction. The workflow involves the reaction of the starting materials, followed by workup and purification to yield the final product.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from general methods for the amination of 2-chloropyrimidine.[5][7]

- **Reagent Preparation:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloropyrimidine (1.0 eq) in a suitable solvent (e.g., water, NMP, or ethanol).
- **Addition of Amine and Base:** Add 2-methoxyethylamine (1.1-1.2 eq) to the solution. Subsequently, add a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (2.0 eq) to act as an acid scavenger for the HCl generated during the reaction.
- **Reaction Execution:** Heat the reaction mixture to 80-100 °C. The causality for heating is to provide sufficient activation energy to overcome the barrier for the S_NAr reaction, ensuring a reasonable reaction rate.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloropyrimidine) is consumed.
- **Workup:** Upon completion, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure.

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic salts and water-soluble impurities.

- Purification and Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the pure 2-(2-methoxyethylamino)pyrimidine. The structure and purity of the final compound must be validated using analytical techniques such as NMR (^1H and ^{13}C) and Mass Spectrometry (MS).

Physicochemical and Biological Properties

The properties of pyrimidine derivatives are highly dependent on their substitution patterns.^[8] The introduction of the 2-(2-methoxyethylamino) group is expected to influence solubility, lipophilicity, and target-binding capabilities.

Physicochemical Data (Predicted)

The following properties are estimated using computational models and provide a baseline for experimental design.

Property	Predicted Value	Rationale / Implication
LogP	-0.5 - 1.5	Indicates moderate lipophilicity, which is often favorable for oral bioavailability.
Aqueous Solubility	Moderately Soluble	The pyrimidine nitrogens and ether oxygen can act as hydrogen bond acceptors, enhancing water solubility.
pKa (most basic)	-3.5 - 4.5	The pyrimidine ring nitrogens are weakly basic. This value influences the ionization state at physiological pH.[3]
Topological Polar Surface Area (TPSA)	~57 Å ²	Suggests good potential for cell membrane permeability and oral absorption.

Biological Profile and Therapeutic Potential

The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[1][9] Derivatives have been developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[10][11]

- **Antimicrobial Activity:** 2-aminopyrimidine derivatives have shown significant potential as antimicrobial agents, in some cases helping to modulate biofilm formation and suppress resistance in strains like MRSA.[9][12] The specific activity of 2-(2-methoxyethylamino)pyrimidine would need to be determined experimentally, but its structural class is promising.
- **Kinase Inhibition:** The 2-aminopyrimidine core is central to several approved kinase inhibitors (e.g., Imatinib). The nitrogen atoms of the pyrimidine ring often form key hydrogen bonds within the ATP-binding pocket of kinases. The 2-substituent can be tailored to occupy adjacent hydrophobic pockets, conferring potency and selectivity.

- **CNS Activity:** The moderate polarity and size of this molecule suggest it could be a candidate for CNS-targeting drugs, provided it can cross the blood-brain barrier.

Conclusion

2-(2-methoxyethylamino)pyrimidine is a synthetically accessible molecule built upon a pharmacologically validated pyrimidine core. Its structure offers a blend of properties—aromaticity, hydrogen bonding capacity, and moderate lipophilicity—that are desirable in modern drug discovery. While specific biological data for this exact compound is sparse in the public domain, the extensive research on related 2-aminopyrimidines provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and infectious diseases. This guide provides the foundational chemical knowledge required for its synthesis and further exploration.

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